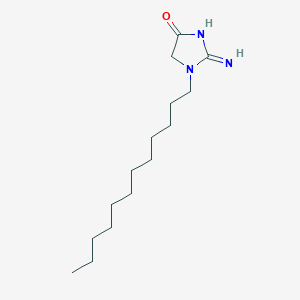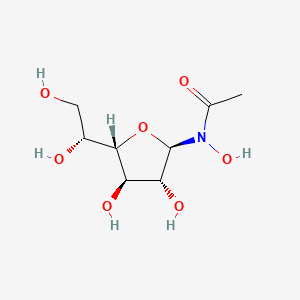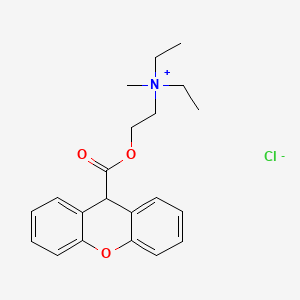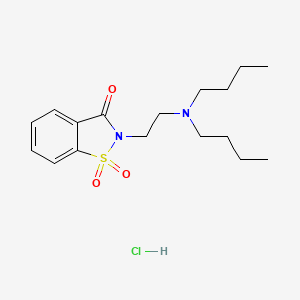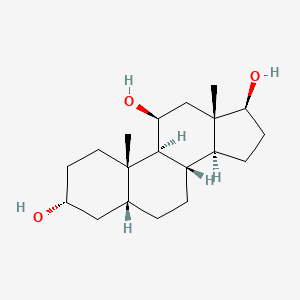
5beta-Androstan-3alpha,11beta,17beta-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5beta-Androstan-3alpha,11beta,17beta-triol: is a steroid compound with the molecular formula C19H32O3. It is a derivative of androstane, characterized by hydroxyl groups at the 3alpha, 11beta, and 17beta positions. This compound is part of the broader class of androgens and derivatives, which are known for their role in the development of masculine characteristics and various physiological functions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroid precursors. Common synthetic routes include the hydroxylation of androstane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or selenium dioxide (SeO2). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired compound.
化学反応の分析
Types of Reactions: 5beta-Androstan-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions at the hydroxyl positions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), controlled temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), inert atmosphere.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated steroids or other substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, 5beta-Androstan-3alpha,11beta,17beta-triol is used as a precursor for the synthesis of various steroid derivatives. It serves as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on cellular processes. It is used in experiments to understand the biosynthesis and regulation of steroid hormones.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have roles in hormone replacement therapy, treatment of hormonal imbalances, and as a biomarker for certain medical conditions.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 5beta-Androstan-3alpha,11beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of protein synthesis, cell growth, and differentiation. The compound’s effects are mediated through its ability to activate or inhibit specific signaling cascades within cells.
類似化合物との比較
- 5alpha-Androstan-3beta,17beta-diol
- 5alpha-Androstan-3alpha,17beta-diol
- 9-fluoro-17-methyl-5beta-androstane-3alpha,11beta,17beta-triol
Comparison: 5beta-Androstan-3alpha,11beta,17beta-triol is unique due to its specific hydroxylation pattern at the 3alpha, 11beta, and 17beta positions. This distinct structure imparts unique biological and chemical properties compared to other similar compounds. For instance, the presence of the 11beta-hydroxyl group may influence its interaction with enzymes and receptors differently than compounds lacking this functional group.
特性
CAS番号 |
20685-55-6 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChIキー |
FNICIUSFFWRLFW-SOLHUYMASA-N |
異性体SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
正規SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)

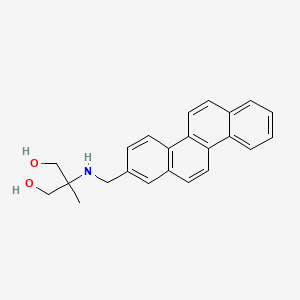
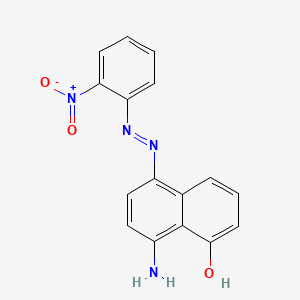
![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
